molecular formula C15H20N4OS B2713870 2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide CAS No. 2380143-45-1

2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide

Cat. No.: B2713870
CAS No.: 2380143-45-1
M. Wt: 304.41
InChI Key: SXQIAGDNCCTGHC-UHFFFAOYSA-N
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Description

2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide is a complex organic compound that belongs to the class of thienopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

2-ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-3-10(4-2)15(20)18-11-7-19(8-11)14-13-12(5-6-21-13)16-9-17-14/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQIAGDNCCTGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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